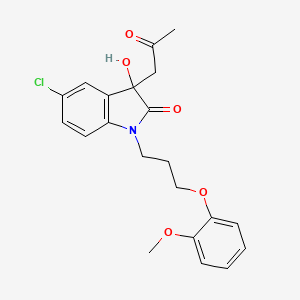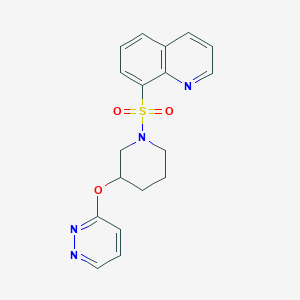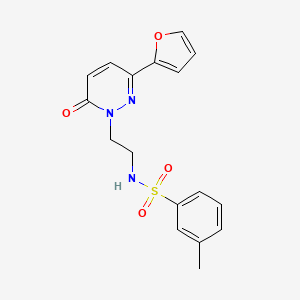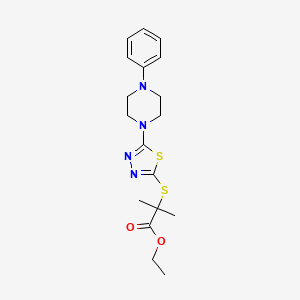
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, also known as QPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. QPA is a small molecule that has been found to have promising biological activities, making it a target for drug discovery and development.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Quinazolinone derivatives, like 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, exhibit a broad spectrum of pharmacological activities, making them valuable in medicinal chemistry and drug discovery. These compounds are integral parts of many drugs due to their effectiveness against various diseases, including cancer, malaria, and bacterial infections. Their structural diversity allows for the development of novel therapeutic agents with improved efficacy and reduced side effects (Mishra, Nair, & Baire, 2022).
Anticancer Research
In anticancer research, isoquinoline derivatives are explored for their potential in modern therapeutics. The pharmacological importance of these compounds is highlighted by their capabilities to inhibit the growth of cancer cells through various mechanisms. This makes them a subject of interest in the development of new anticancer drugs with the potential for high efficacy and specificity (Danao et al., 2021).
Diabetes and Metabolic Disorders
Compounds related to this compound are studied for their applications in treating metabolic disorders, such as diabetes. Dipeptidyl peptidase IV inhibitors, which can include quinazolinone structures, are a focus of research due to their role in enhancing the incretin system, thereby offering a therapeutic approach for managing type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011).
Neurological Applications
Research into the central nervous system (CNS) acting drugs often involves quinazolinone derivatives due to their diverse biological activities. These compounds are being investigated for potential effects on depression, euphoria, and convulsion, showcasing their versatility in the development of novel CNS medications (Saganuwan, 2017).
Asymmetric Catalysis
In the field of synthetic chemistry, compounds with quinazolinone structures are utilized in asymmetric catalysis to facilitate the synthesis of chiral molecules. Their application in catalysis underlines the importance of these compounds in the preparation of pharmaceuticals and fine chemicals, demonstrating their contribution to advancing synthetic methodologies (Hargaden & Guiry, 2009).
Propriétés
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-11-13-4-3-8-18-10-13)7-9-21-12-20-15-6-2-1-5-14(15)17(21)23/h1-6,8,10,12H,7,9,11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJOOQDQBCYXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2363670.png)
![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363674.png)







![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)
